Cas no 88138-61-8 (1-3-(4-nitrophenoxy)propyl-1H-imidazole)

1-3-(4-nitrophenoxy)propyl-1H-imidazole structure
88138-61-8 structure
Product Name:1-3-(4-nitrophenoxy)propyl-1H-imidazole
CAS No:88138-61-8
Molecular Formula:C12H13N3O3
Molecular Weight:247.24992
CID:643624
PubChem ID:13219128

1-3-(4-nitrophenoxy)propyl-1H-imidazole Properties

Names and Identifiers

    • 1H-Imidazole, 1-[3-(4-nitrophenoxy)propyl]-
    • 1-[3-(4-nitrophenoxy)propyl]imidazole
    • 1-3-(4-nitrophenoxy)propyl-1H-imidazole
    • CHEMBL2414447
    • GYVYWAUONFWZDV-UHFFFAOYSA-N
    • Z426156554
    • AKOS030653031
    • EN300-26866621
    • BDBM50438664
    • 88138-61-8
    • SCHEMBL6642525
    • 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole
    • DTXSID60529227
    • 4-[3-(Imidazol-1-yl)propoxy]nitrobenzene
    • InChIKey: GYVYWAUONFWZDV-UHFFFAOYSA-N
    • Inchi: InChI=1S/C12H13N3O3/c16-15(17)11-2-4-12(5-3-11)18-9-1-7-14-8-6-13-10-14/h2-6,8,10H,1,7,9H2
    • SMILES: C1=CC(=CC=C1[N+](=O)[O-])OCCCN2C=CN=C2

Computed Properties

  • Exact Mass: 247.09569129g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 247.09569129g/mol
  • Heavy Atom Count: 18
  • Complexity: 262
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2
  • Topological Polar Surface Area: 72.9Ų

1-3-(4-nitrophenoxy)propyl-1H-imidazole Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008CJQ-50mg
1H-Imidazole, 1-[3-(4-nitrophenoxy)propyl]-
88138-61-8 90%
50mg
$3467.00
Enamine
EN300-26866621-0.05g
1-[3-(4-nitrophenoxy)propyl]-1H-imidazole
88138-61-8 95.0%
0.05g
$2755.0 2025-03-20

1-3-(4-nitrophenoxy)propyl-1H-imidazole Related Literature

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